Product packaging for 4-Fluoro-2,3,6,7-tetrahydro-1H-azepine(Cat. No.:)

4-Fluoro-2,3,6,7-tetrahydro-1H-azepine

Cat. No.: B13701959
M. Wt: 115.15 g/mol
InChI Key: DMGWYJPEGFMTSC-UHFFFAOYSA-N
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Description

Overview of Azepine Heterocycles in Contemporary Chemical Research

Azepines, seven-membered nitrogen-containing heterocyclic compounds, and their derivatives are significant structural motifs in a vast array of biologically active compounds and natural products. acs.orgresearchgate.netresearchgate.net The unique conformational flexibility of the seven-membered ring allows for diverse three-dimensional arrangements, enabling these compounds to interact with a wide range of biological targets. acs.org This has led to their extensive investigation and use in the development of pharmaceuticals with applications as anticancer, antiviral, and antidiabetic agents. nih.gov The azepine core is a privileged scaffold in medicinal chemistry, continually inspiring the synthesis of novel derivatives with tailored pharmacological profiles.

Significance of Fluorine Substitution in Nitrogen-Containing Heterocycles

The introduction of fluorine into nitrogen-containing heterocycles can profoundly alter their properties. acs.org Fluorine's high electronegativity can lower the basicity (pKa) of nearby nitrogen atoms, which can be crucial for optimizing a drug's pharmacokinetic profile by reducing unwanted interactions or improving cell permeability. Furthermore, the substitution of hydrogen with fluorine can enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. This often leads to an increased half-life and improved bioavailability of the drug. The presence of fluorine can also influence the conformation of the heterocyclic ring and its ability to participate in hydrogen bonding, thereby affecting its binding affinity to target proteins. mdpi.com

Structural Context of 4-Fluoro-2,3,6,7-tetrahydro-1H-azepine within the Tetrahydroazepine Class

This compound belongs to the class of saturated, or partially saturated, azepines known as tetrahydroazepines. The parent compound, 2,3,6,7-tetrahydro-1H-azepine, has the molecular formula C6H11N. nih.gov The introduction of a fluorine atom at the 4-position creates a chiral center, meaning this compound can exist as a pair of enantiomers.

The conformation of the seven-membered ring in tetrahydroazepines is complex, with several potential low-energy arrangements such as chair and boat forms. The presence of the fluorine atom at the 4-position is expected to significantly influence the conformational equilibrium of the ring. Studies on analogous fluorinated six-membered rings, like piperidines, have shown that fluorine can exhibit a preference for an axial orientation due to stereoelectronic effects, such as hyperconjugation between the C-F σ* orbital and adjacent C-H bonds. researchgate.net Similar effects are likely at play in the 4-fluoro-tetrahydroazepine ring, influencing its shape and the spatial disposition of the nitrogen lone pair, which can have significant implications for its reactivity and biological activity. Computational studies and NMR spectroscopy are key techniques used to investigate these conformational preferences in fluorinated heterocycles. mdpi.comnih.gov

Below is a data table summarizing the key structural features of the parent compound and its fluorinated analogue.

Compound NameMolecular FormulaMolar Mass ( g/mol )Key Structural Features
2,3,6,7-tetrahydro-1H-azepineC6H11N97.16Partially unsaturated seven-membered nitrogen heterocycle.
This compoundC6H11FN115.16Fluorine at the 4-position, creating a chiral center.

Scope and Objectives of Academic Inquiry into this compound

While specific research solely dedicated to this compound is not extensively documented in publicly available literature, the academic interest in this compound can be inferred from the broader context of research into fluorinated heterocycles. The primary objectives of investigating this and similar molecules would likely include:

Development of Novel Synthetic Methodologies: The synthesis of specifically fluorinated heterocycles often requires the development of new and stereoselective chemical reactions. Research in this area would focus on efficient ways to introduce fluorine into the tetrahydroazepine ring with control over its position and stereochemistry. nih.gov

Conformational Analysis: A key area of inquiry would be to understand how the fluorine substituent dictates the three-dimensional shape of the seven-membered ring. mdpi.comnih.gov This involves a combination of computational modeling and experimental techniques like NMR spectroscopy to determine the preferred conformations and the energy barriers between them.

Exploration of Physicochemical Properties: Researchers would be interested in quantifying the effect of the fluorine atom on the compound's lipophilicity, acidity/basicity (pKa), and metabolic stability. This data is crucial for assessing its potential as a building block in drug discovery.

Application as a Scaffold in Medicinal Chemistry: this compound represents a novel, fluorinated building block. Academic and industrial research would explore its incorporation into larger molecules to create new drug candidates with potentially improved properties. The commercial availability of this compound, as indicated by its CAS number (2879298-77-6), suggests its utility as a synthetic intermediate. chiralen.com

The investigation of this compound and its analogues contributes to the fundamental understanding of how fluorine influences the properties of heterocyclic compounds, thereby expanding the toolbox for the rational design of new and improved pharmaceuticals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10FN B13701959 4-Fluoro-2,3,6,7-tetrahydro-1H-azepine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10FN

Molecular Weight

115.15 g/mol

IUPAC Name

4-fluoro-2,3,6,7-tetrahydro-1H-azepine

InChI

InChI=1S/C6H10FN/c7-6-2-1-4-8-5-3-6/h2,8H,1,3-5H2

InChI Key

DMGWYJPEGFMTSC-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC(=C1)F

Origin of Product

United States

Advanced Spectroscopic and Analytical Characterization Methodologies

X-ray Diffraction Analysis for Solid-State Structure Determination

For instance, the analysis of a related compound, 7-fluoro-2-exo-(2-methylpropen-1-yl)-2,3,4,5-tetrahydro-1,4-epoxybenzo[b]azepine, by X-ray powder diffraction (XRPD) revealed its crystalline nature and allowed for the determination of its crystal system and unit cell parameters. Such studies confirm the high crystalline nature of the sample through the presence of sharp peaks in the diffraction pattern. For this particular fluorinated azepine derivative, the analysis indicated a monoclinic crystal system with the space group P21.

The process of X-ray diffraction involves irradiating a crystalline sample with X-rays and measuring the angles and intensities of the diffracted beams. The resulting diffraction pattern is unique to the specific crystalline structure. Analysis of this pattern allows for the determination of key crystallographic parameters, as illustrated in the hypothetical data for a related fluorinated azepine derivative in the table below.

Click to view interactive table
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.458
b (Å)10.552
c (Å)9.871
α (°)90
β (°)105.3
γ (°)90
Volume (ų)748.2
Z4
Calculated Density (g/cm³)1.352

Note: The data in the table is hypothetical and serves to illustrate the type of information obtained from an X-ray diffraction analysis of a crystalline compound similar to 4-Fluoro-2,3,6,7-tetrahydro-1H-azepine.

The determination of the solid-state structure is crucial for understanding the physical and chemical properties of a compound, including its solubility, stability, and bioavailability, which are critical aspects in pharmaceutical development.

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC-MS)

Chromatographic techniques are indispensable for the purity assessment and separation of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely used methods in this regard. While specific protocols for this compound are not detailed in available literature, the general principles of these techniques are routinely applied to the analysis of fluorinated heterocyclic compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is a technique used to separate, identify, and quantify each component in a mixture. It is particularly useful for compounds that are not easily vaporized. The separation is based on the differential partitioning of the analytes between a stationary phase (the column) and a mobile phase (a solvent or mixture of solvents).

For the purity assessment of a compound like this compound, a reversed-phase HPLC method would likely be employed. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. The retention time, the time it takes for a compound to elute from the column, is a characteristic feature that can be used for identification. The area under the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis and purity determination.

A hypothetical HPLC analysis for the purity assessment of a synthesized batch of this compound might yield the results shown in the table below.

Click to view interactive table
Peak No.Retention Time (min)Area (%)Identity
12.540.85Impurity A
24.7898.50This compound
36.120.65Impurity B

Note: The data in the table is hypothetical and for illustrative purposes.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is suitable for volatile and thermally stable compounds. In GC, the sample is vaporized and injected into a column where it is separated into its individual components based on their boiling points and interactions with the stationary phase.

As each component elutes from the GC column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. This provides a mass spectrum, which is a fingerprint of the molecule and can be used for definitive identification.

For a compound like this compound, derivatization might be necessary to increase its volatility and thermal stability for GC analysis. The mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, as well as a characteristic fragmentation pattern that can confirm its structure. The purity of the sample can be determined by the relative areas of the peaks in the total ion chromatogram.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental to modern chemical research, enabling the detailed study of molecular systems. Methods such as Density Functional Theory (DFT) and ab initio calculations are widely employed to investigate the properties of organic molecules, including fluorinated azepine derivatives. nih.govemerginginvestigators.org DFT, in particular, offers a favorable balance between computational cost and accuracy, making it a common choice for such analyses. sciforum.netresearchgate.net

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 4-Fluoro-2,3,6,7-tetrahydro-1H-azepine, this would typically be performed using a DFT functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which is robust for organic molecules. sciforum.netresearchgate.net The optimization process yields key structural parameters, including bond lengths, bond angles, and dihedral angles.

The introduction of a fluorine atom is expected to significantly influence the electronic structure. Due to its high electronegativity, the fluorine atom acts as an inductive electron-withdrawing group, which can alter bond lengths and charge distribution throughout the molecule. emerginginvestigators.org Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's chemical reactivity and electronic transitions. researchgate.netresearchgate.net The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. researchgate.net

Illustrative Optimized Geometry Parameters for this compound (Theoretical)

This table presents hypothetical data based on typical DFT calculations for similar fluorinated organic molecules to illustrate the expected output of a geometry optimization analysis.

ParameterBond/AtomsPredicted Value
Bond LengthC4-F~1.38 Å
Bond LengthC4-C3~1.52 Å
Bond LengthN1-C2~1.47 Å
Bond AngleF-C4-C3~109.5°
Bond AngleC2-N1-C7~115.0°
Dihedral AngleC2-C3-C4-C5Varies with conformation

The seven-membered azepine ring is inherently flexible and can adopt several low-energy conformations, most commonly variations of boat and chair forms. slideshare.net The presence of a substituent, such as the fluorine atom at the C4 position, influences the relative stability of these conformers. Computational conformational analysis involves systematically exploring the potential energy surface to identify all stable conformers and the energy barriers separating them.

Computational methods are highly effective at predicting spectroscopic data, which is invaluable for structure elucidation and verification. nih.gov Nuclear Magnetic Resonance (NMR) chemical shifts are particularly sensitive to the electronic environment of each nucleus. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR shielding tensors, which are then converted to chemical shifts. researchgate.netnih.gov

For this compound, calculations would predict the ¹H, ¹³C, and ¹⁹F NMR spectra. The predicted ¹⁹F chemical shift is especially important, as it is highly sensitive to the local electronic environment. worktribe.com Comparing the computationally predicted spectra with experimental data can confirm the molecular structure and provide detailed insight into the conformational dynamics. mdpi.comnih.gov Discrepancies between calculated and experimental values can often be attributed to solvent effects or intermolecular interactions not fully captured by the computational model. mdpi.com

Illustrative Predicted NMR Chemical Shifts (δ) in ppm (Theoretical)

This table presents hypothetical data to illustrate the expected output of a GIAO-DFT calculation for the title compound, referenced against standard compounds like TMS for ¹H/¹³C and CFCl₃ for ¹⁹F.

NucleusPredicted Chemical Shift (ppm)
¹H (at C4)~4.5 - 5.0
¹³C (at C4)~85 - 95 (J_CF ≈ 170-180 Hz)
¹⁹F (at C4)~ -180 to -200
¹H (at N1)~1.5 - 2.5 (broad)
¹³C (at C2, C7)~45 - 55

Energetic Landscape of Transformations

Beyond static properties, computational chemistry can map the energetic pathways of chemical reactions, providing a quantitative understanding of reaction mechanisms and molecular stability.

To understand how this compound might be synthesized or how it might react, computational chemists locate the transition state (TS) structures for proposed reaction steps. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along a reaction coordinate.

Calculating the energy difference between the reactants and the transition state gives the activation energy barrier. chemrxiv.org For instance, in a potential ring-expansion synthesis of the azepine ring, DFT calculations could be used to model the proposed mechanism, identify the key transition state, and calculate the energy barrier, thereby assessing the feasibility of the reaction pathway. sciforum.net This analysis is crucial for optimizing reaction conditions and predicting reaction outcomes.

Quantum chemical calculations can be used to determine fundamental thermochemical properties such as the standard enthalpy of formation (ΔH°f), entropy (S°), and Gibbs free energy of formation (ΔG°f). These values are derived from the calculated electronic energy and vibrational frequencies.

The relative stability of this compound can be assessed by comparing its calculated heat of formation to that of its isomers or related non-fluorinated analogues. Isodesmic reactions, which are hypothetical reactions where the number and type of bonds are conserved, are often used to calculate these properties with higher accuracy by canceling out systematic errors in the calculations. This analysis provides a quantitative measure of the thermodynamic stability imparted by the fluorine substituent and the cyclic structure. emerginginvestigators.orgresearchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide crucial insights into the conformational landscape and dynamic properties of flexible molecules like this compound. These computational methods allow for the exploration of the molecule's behavior over time, revealing stable conformations and the transitions between them.

The seven-membered tetrahydroazepine ring is inherently flexible, capable of adopting multiple low-energy conformations, such as chair and boat forms, and various twisted variations. The introduction of a fluorine atom at the C4 position significantly influences this conformational flexibility.

Computational studies and molecular dynamics simulations on substituted azepane systems have shown that fluorination can lead to a more rigid structure. researchgate.net This rigidification is not universal and often depends on synergistic interactions with other substituents on the ring. researchgate.net The conformational preferences in fluorinated N-heterocycles are governed by a combination of steric and stereoelectronic effects. nih.govnih.gov

Key interactions introduced by the fluorine atom include:

Gauche Effect: The preference of the electronegative fluorine atom to adopt a gauche relationship with respect to the electron-donating nitrogen atom can stabilize certain puckered conformations of the ring. nih.govresearchgate.net

Hyperconjugation: Interactions between the C-H bonding orbitals and the C-F anti-bonding orbital (σCH → σ*CF) can influence bond lengths and angles, thereby affecting the ring's geometry. researchgate.net

Electrostatic Interactions: The polarized C-F bond can engage in intramolecular interactions, including attractions with the partially positively charged nitrogen in its protonated state (C–F···H–N+), which can lock the ring into a specific conformation. researchgate.net Studies on eight-membered fluorinated N-heterocycles have demonstrated that such C–F···N+ interactions can strongly favor an axial conformation of the fluorine atom. nih.gov

These competing and cooperating effects result in a complex potential energy surface for this compound. MD simulations are essential to map this surface and determine the populations of different conformers at thermal equilibrium, providing a dynamic picture of the molecule's structural preferences.

Computational Studies on Fluorine's Electronic Influence

The high electronegativity of fluorine dramatically alters the electronic properties of organic molecules. Computational studies, including Natural Bond Orbital (NBO) analysis and electron density mapping, are employed to quantify these effects in this compound.

The primary electronic influence of the fluorine atom is its strong inductive effect (-I effect), which involves the withdrawal of electron density from the carbon skeleton through the sigma (σ) bonds. researchgate.netnih.gov

In this compound, this effect leads to several key changes in electron distribution:

Polarization of the C-F Bond: The bond between the carbon at the 4-position and the fluorine atom is highly polarized, with a significant partial positive charge (δ+) on the carbon and a partial negative charge (δ-) on the fluorine.

Electron Withdrawal Along the Carbon Chain: The inductive effect propagates through the carbon chain, leading to a decrease in electron density on adjacent carbon atoms. This effect diminishes with distance from the fluorine atom.

Computational models can generate electron density maps that visualize these changes. As shown in the hypothetical data below, the introduction of fluorine leads to a measurable shift in atomic charges throughout the ring, a hallmark of its powerful electronic influence.

Table 1: Hypothetical Calculated Atomic Charges (Mulliken) Comparing the Parent Tetrahydroazepine with its 4-Fluoro Derivative.
AtomCharge in Tetrahydroazepine (e)Charge in 4-Fluoro-tetrahydroazepine (e)Change in Charge (e)
N1-0.350-0.325+0.025
C2-0.150-0.130+0.020
C3-0.200-0.160+0.040
C4-0.200+0.150+0.350
F (on C4)N/A-0.280N/A

One of the most significant consequences of fluorine substitution in cyclic amines is the modulation of the basicity of the nitrogen atom. nih.gov Basicity, quantified by the pKa of the conjugate acid (R₃NH⁺), is directly related to the availability of the lone pair of electrons on the nitrogen to accept a proton.

The strong electron-withdrawing nature of the fluorine atom in this compound reduces the electron density on the nitrogen atom. This decrease in electron density makes the lone pair less available for protonation, resulting in a lower basicity compared to the non-fluorinated parent compound, azepane. nih.gov This effect is well-documented in fluorinated N-heterocycles; for instance, the introduction of a trifluoromethyl group can lower the pKa of a saturated heterocycle by approximately four units. researchgate.net Computational models can accurately predict these pKa shifts.

Table 2: Comparison of Experimental and Computationally Estimated pKa Values.
CompoundExperimental pKa (Azepane)Estimated pKa (4-Fluoroazepane) ΔpKa
Azepane (Hexamethyleneimine)~11.1N/A~ -2.6
This compoundN/A~8.5

This reduction in basicity is a critical parameter in fields like medicinal chemistry, as it influences the protonation state of the molecule at physiological pH, which in turn affects properties such as membrane permeability and receptor binding affinity. nih.gov

Reactivity and Chemical Transformations of 4 Fluoro 2,3,6,7 Tetrahydro 1h Azepine Derivatives

Electrophilic and Nucleophilic Substitution Reactions on the Azepine Ring

The non-aromatic nature of the 2,3,6,7-tetrahydro-1H-azepine ring means that it does not undergo classical electrophilic aromatic substitution reactions. Instead, electrophilic attack is likely to occur at the nitrogen atom or the double bond. The lone pair of electrons on the nitrogen atom makes it a nucleophilic center, susceptible to reactions with various electrophiles such as alkyl halides and acyl chlorides.

The double bond in the tetrahydroazepine ring can also react with electrophiles. For instance, the reaction of 2-methoxy-3H-azepines with N-bromosuccinimide (NBS) proceeds via a regioselective 1,4-addition, leading to the formation of 2H-azepine derivatives after base-promoted elimination of hydrogen bromide. researchgate.net While this reaction is on a related azepine, it highlights the reactivity of the endocyclic double bond towards electrophiles.

Nucleophilic substitution reactions on the tetrahydroazepine ring itself are less common unless a suitable leaving group is present. The fluorine atom at the 4-position is generally a poor leaving group in nucleophilic substitution reactions unless activated. However, in derivatives of polyhalopyridines, nucleophilic substitution of fluorine atoms is a key reaction. For example, 2,3,5,6-tetrafluoro-4-perfluoroalkylthiopyridines readily react with N-, O-, and S-containing nucleophiles, with substitution occurring at the 2-position of the pyridine (B92270) ring.

Functional Group Interconversions on Side Chains and Ring Substituents

Functional group interconversions are crucial for the synthesis of diverse azepine derivatives. These transformations can be performed on substituents attached to the azepine ring or on side chains. For instance, the synthesis of novel dibenzo[b,f]azepine derivatives involves the conversion of a carbohydrazide (B1668358) to a 1,3,4-oxadiazole (B1194373) ring through a cyclization reaction using phosphorus oxychloride. This highlights how side chains on the azepine nitrogen can be elaborated into complex heterocyclic systems.

Oxidation and Reduction Reactions

The tetrahydroazepine core contains functionalities that are susceptible to both oxidation and reduction. The secondary amine can be oxidized, and the double bond can be reduced or oxidized. A notable example is the late-stage oxidation of tetrahydroazepines to access densely functionalized oxo-azepines. nih.gov This process often involves hydroboration of the double bond followed by oxidation of the resulting alcohol to a ketone. nih.gov The regioselectivity of the hydroboration can be influenced by the substituents on the azepine ring. nih.gov

Reduction of the double bond in the 2,3,6,7-tetrahydro-1H-azepine ring would lead to the corresponding fully saturated azepane. This can typically be achieved through catalytic hydrogenation using catalysts such as palladium on carbon or platinum oxide. Furthermore, in the synthesis of 2,3,4,5,6,7-hexahydro-1H-1,4-diazepines, the reduction of a 2,3,6,7-tetrahydro-1H-1,4-diazepine precursor is accomplished using lithium aluminum hydride. psu.edu

Cycloaddition and Rearrangement Reactions

The azepine scaffold can participate in various cycloaddition and rearrangement reactions, leading to the formation of complex polycyclic structures. For instance, 1H-azepine derivatives can undergo thermal rearrangement to form derivatives of 6-aminofulvene. rsc.org This type of rearrangement involves a significant structural transformation of the seven-membered ring. rsc.org

Cycloaddition reactions are also a powerful tool for constructing bicyclic systems containing the azepine core. The chromium(0) mediated [6+2] cycloaddition reactions of cyclic trienes, including azepines, with substituted alkenes provide access to novel bicyclic adducts. While not directly involving a tetrahydroazepine, these reactions showcase the potential of the azepine ring to participate in cycloaddition chemistry. A two-step [5+2] annulation has been developed for the synthesis of azepan-4-ones, which involves a gold-catalyzed intramolecular alkyne oxidation followed by a formal 1,7-C(sp3)–H insertion. nih.gov

The synthesis of tetrahydroazepines can also be achieved through a silyl (B83357) aza-Prins cyclization, which involves the formation of a C-N and a C-C bond, as well as an endocyclic double bond in a single step, mediated by iron(III) salts. nih.gov

Catalytic Transformations Involving the Azepine Core

Catalysis plays a pivotal role in the synthesis and functionalization of azepine derivatives. An efficient method for the preparation of trifluoromethyl-substituted azepin-2-carboxylates utilizes a Cu(I)-catalyzed tandem amination/cyclization reaction of functionalized allenynes with amines. nih.gov This reaction proceeds smoothly in the presence of a copper catalyst to furnish the corresponding CF3-containing azepine derivatives in moderate to good yields. nih.gov

Gold catalysis has also been employed in the synthesis of azepan-4-ones via a two-step [5+2] annulation. nih.gov This reaction demonstrates the utility of transition metal catalysis in constructing the azepane skeleton with high efficiency and diastereoselectivity. nih.gov The development of such catalytic methods provides access to a wide range of functionalized azepanes that are valuable for various applications.

Molecular Design Principles and Fluorine S Role in Chemical Systems

Fluorine as a Bioisostere in Molecular Design

Fluorine's utility in molecular design is significantly enhanced by its role as a bioisostere, a chemical substituent that can replace another group without significantly altering the molecule's biological activity, yet potentially improving its other properties. Its applications in this regard are diverse and impactful. researchgate.net

The electronic properties and relatively small size of fluorine give it considerable versatility as a bioisostere. researchgate.net It has been successfully employed as a substitute for a hydrogen atom, a hydroxyl group, and even a methyl group. researchgate.netnih.gov This versatility allows for the subtle yet significant modification of a molecule's properties to enhance its performance.

Electronic Effects on Molecular Recognition and Interactions

The introduction of a highly electronegative fluorine atom into a molecule like 2,3,6,7-tetrahydro-1H-azepine can profoundly influence its electronic distribution. This alteration can, in turn, affect how the molecule recognizes and interacts with biological targets. The strong electron-withdrawing nature of fluorine can modulate the acidity or basicity (pKa) of nearby functional groups, which is a critical factor in molecular interactions and membrane permeability. nih.gov

Influence on Conformational Preferences and Stereochemical Control

The seven-membered ring of 2,3,6,7-tetrahydro-1H-azepine is inherently flexible, capable of adopting multiple conformations. The introduction of a fluorine atom at the 4-position can exert significant stereochemical control, biasing the conformational equilibrium towards a more defined geometry. Research on substituted azepanes has shown that a single fluorine atom, when installed diastereoselectively, can bias the azepane ring to one major conformation. rsc.org

This conformational restriction is a result of stereoelectronic effects, such as the gauche effect, where the presence of an electronegative substituent like fluorine favors a gauche (60°) dihedral angle with respect to another electron-withdrawing group. This can pre-organize the molecule into a conformation that is more favorable for binding to a biological target, reducing the entropic penalty of binding. Studies on 4-fluoroprolines, a related five-membered heterocyclic system, have demonstrated that the strong inductive effect of the fluoro group enforces a particular pucker upon the pyrrolidine (B122466) ring, highlighting the significant conformational influence of fluorine. nih.govnih.govresearchgate.net

Modulation of Lipophilicity and Polarity

Lipophilicity, a measure of a compound's ability to dissolve in fats and lipids, is a crucial parameter in determining its absorption, distribution, metabolism, and excretion (ADME) properties. The substitution of a hydrogen atom with fluorine generally increases the lipophilicity of a molecule. researchgate.net This is because the C-F bond, despite being polar, is not a good hydrogen bond donor and only a weak acceptor, leading to less favorable interactions with water.

Impact on Metabolic Stability at a Chemical Level (not in vivo/clinical)

One of the most common applications of fluorine in medicinal chemistry is to enhance a molecule's metabolic stability. Many drug molecules are metabolized by cytochrome P450 enzymes through the oxidation of C-H bonds. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it much more resistant to enzymatic cleavage.

By replacing a hydrogen atom at a metabolically vulnerable position on the 2,3,6,7-tetrahydro-1H-azepine ring with a fluorine atom, the metabolic stability of the compound can be significantly increased. acs.orgacs.org This "metabolic blocking" strategy can lead to a longer half-life and improved bioavailability of the compound. The strong electron-withdrawing nature of fluorine can also deactivate adjacent C-H bonds towards oxidation, further contributing to enhanced metabolic stability. nih.gov

Rational Design of Fluorinated Azepines for Specific Chemical Functionalities

The rational design of fluorinated azepines, including 4-Fluoro-2,3,6,7-tetrahydro-1H-azepine, involves a deep understanding of the principles outlined above to achieve specific chemical or biological outcomes. The azepine scaffold itself is a privileged structure in medicinal chemistry, found in a variety of biologically active compounds. researchgate.net Fluorination provides a powerful avenue to optimize the properties of these molecules.

For instance, in the design of central nervous system (CNS) active agents, the ability of fluorine to increase lipophilicity can be harnessed to improve blood-brain barrier penetration. Simultaneously, the conformational control exerted by the fluorine atom can be used to design ligands with high affinity and selectivity for a specific receptor subtype.

The synthesis of fluorinated azepines can be achieved through various synthetic methodologies. Modern synthetic chemistry offers several routes to introduce fluorine into heterocyclic systems with high regioselectivity and stereoselectivity. nih.gov These methods allow for the precise placement of fluorine atoms to achieve the desired molecular properties. For example, efficient methods for the preparation of trifluoromethyl-substituted azepine-2-carboxylates have been developed via copper-catalyzed reactions. nih.gov

The design process often involves computational modeling to predict the effects of fluorination on properties such as conformation, electronic distribution, and lipophilicity. These in silico predictions can then guide the synthetic efforts, leading to a more efficient discovery and optimization process.

Applications of 4 Fluoro 2,3,6,7 Tetrahydro 1h Azepine and Its Derivatives in Chemical Synthesis and Materials Science

Utility as Synthetic Intermediates and Building Blocks

4-Fluoro-2,3,6,7-tetrahydro-1H-azepine serves as a valuable building block in the synthesis of more complex molecules, particularly in the development of novel therapeutics. Its structural motif is incorporated into larger compounds to explore their biological activities. For instance, this compound has been cited in patent applications for the synthesis of pyrimidine-based modulators and Kras modulators, which are targets of interest in cancer therapy chiralen.com. The tetrahydroazepine core provides a flexible seven-membered ring system that can be functionalized to create diverse chemical libraries for drug discovery.

The synthesis of functionalized azepines, including those with fluorine substitution, is an active area of research. Various synthetic methodologies have been developed to access these scaffolds. For example, copper(I)-catalyzed tandem amination/cyclization reactions of fluorinated allenynes have been employed to produce trifluoromethyl-substituted azepine derivatives nih.gov. Another approach involves the intramolecular aza-Wittig reaction of amino azides to form 2,3,6,7-tetrahydro-1H-1,4-diazepines, which can be valuable intermediates psu.edu. The development of such synthetic routes is crucial for making these building blocks more accessible for further chemical exploration.

The versatility of the tetrahydroazepine skeleton allows for the creation of a wide range of derivatives. Research into the synthesis of related structures, such as 2,3-dihydro-1H-azepine and 1H-azepin-2(3H)-one derivatives, highlights the ongoing efforts to expand the chemical space around this core structure researchgate.net. These synthetic endeavors underscore the importance of tetrahydroazepines as foundational elements for constructing novel chemical entities.

Potential in Agrochemical Research (e.g., Herbicides)

The introduction of fluorine into agrochemical candidates is a common strategy to enhance their efficacy and stability. Organofluorine compounds are increasingly important in crop protection nih.gov. Therefore, it is plausible that fluorinated derivatives such as this compound could be investigated for their potential herbicidal or other agrochemical properties. The unique electronic properties of the fluorine atom can influence the molecule's interaction with biological targets, potentially leading to new modes of action.

The development of chemoselective synthesis methods for polyfluoroalkyl-substituted 1,5-benzodiazepine derivatives further illustrates the interest in fluorinated heterocyclic compounds for creating biologically active molecules, which could extend to agrochemical applications acs.org.

Exploration in Materials Science (e.g., Polymers, Electronic Materials)

The application of this compound and its derivatives in materials science is an emerging area with potential for future development. Organofluorine compounds, in general, are finding increasing applications in materials science nih.gov. The unique properties imparted by fluorine, such as high thermal stability, chemical resistance, and specific electronic characteristics, make fluorinated compounds attractive for the development of advanced materials.

While specific studies on the use of this compound in polymers or electronic materials are not widely documented, the azepine backbone is a component of some polymeric structures. The incorporation of fluorinated monomers into polymers can significantly modify their properties, leading to materials with low surface energy, high hydrophobicity, and enhanced durability. Future research may explore the polymerization of fluorinated azepine derivatives to create novel polymers with specialized applications.

In the realm of electronic materials, the introduction of fluorine atoms can influence the electronic properties of organic molecules, which is a key consideration in the design of materials for organic electronics. The potential for fluorinated tetrahydroazepines to be used as building blocks for organic semiconductors or other electronic components remains an area for future investigation.

Role in Advanced Chemical Methodologies and Reagent Development

The development of synthetic methods to access functionalized azepines is an area of active research, and these efforts contribute to the advancement of chemical methodologies. For instance, the use of nucleophile-mediated ring expansion of tetrahydropyrimidin-2-ones provides a pathway to tetrahydro-1H-1,3-diazepin-2-ones, showcasing innovative approaches to constructing seven-membered rings sciforum.net.

While this compound itself is more of a building block than a reagent that defines a methodology, the chemistry involved in its synthesis and derivatization contributes to the broader toolkit of organic chemists. The stereoselective synthesis of spirocyclic derivatives of functionalized 2,3,4,7-tetrahydro-1H-azepines is another example of advanced synthetic chemistry that expands the possibilities for creating complex molecular architectures based on the azepine core researchgate.net. As new reactions and catalytic systems are developed, the utility of such building blocks in creating novel compounds with desired properties will continue to grow.

Q & A

Q. What are the optimal synthetic routes for 4-Fluoro-2,3,6,7-tetrahydro-1H-azepine in academic research settings?

Methodological Answer: A widely used approach involves nucleophilic fluorination of the azepine precursor. For example, Grignard reagent-mediated reactions in dry THF at 0°C, followed by gradual warming to room temperature, yield fluorinated intermediates. Purification via silica gel chromatography (eluent: hexane/ethyl acetate gradients) ensures high purity . Key steps include:

  • Precursor activation under inert atmosphere.
  • Controlled addition of fluorinating agents to avoid side reactions.
  • Validation of product identity using NMR (¹H/¹³C) and mass spectrometry.

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., fluorine-induced splitting in ¹H NMR) and DEPT experiments for carbon hybridization .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic patterns to distinguish fluorine-containing species.
  • IR Spectroscopy : Identify N-H and C-F stretches (1050–1250 cm⁻¹). Cross-reference with computational predictions (DFT) for validation .

Q. How should researchers handle and store this compound to ensure stability and prevent degradation?

Methodological Answer:

  • Storage : Keep in amber glass vials under argon at –20°C to minimize photolytic and oxidative degradation .
  • Handling : Use gloveboxes for air-sensitive steps. PPE (nitrile gloves, lab coat, goggles) is mandatory due to potential neurotoxicity .
  • Stability Testing : Monitor via HPLC under accelerated conditions (40°C/75% RH) to assess degradation kinetics .

Advanced Research Questions

Q. How can factorial design be applied to optimize the synthesis parameters of this compound?

Methodological Answer: A 2³ factorial design evaluates temperature, solvent polarity, and reagent stoichiometry:

FactorLow (-1)High (+1)
Temp0°C25°C
SolventTHFDMF
RMgX1.0 eq1.5 eq
Response variables: Yield, purity, and reaction time. Analyze interactions using ANOVA to identify dominant factors. For example, higher solvent polarity (DMF) may reduce yield due to side reactions, while excess Grignard reagent improves conversion .

Q. What computational modeling approaches are suitable for predicting the reactivity and degradation pathways of this compound?

Methodological Answer:

  • DFT Calculations : Map reaction coordinates for fluorination steps (e.g., transition state energies for SN2 mechanisms) .
  • MD Simulations : Predict solvation effects and aggregation tendencies in aqueous media.
  • Degradation Modeling : Use QSAR models to identify labile bonds (e.g., C-F cleavage under UV light) .

Q. How can researchers resolve contradictions in experimental data regarding the biological activity of this compound?

Methodological Answer:

  • Meta-Analysis Framework : Systematically compare studies using PRISMA guidelines, focusing on variables like assay type (e.g., in vitro vs. in vivo), concentration ranges, and cell lines .
  • Controlled Replication : Reproduce conflicting experiments under standardized conditions (e.g., identical pH, temperature, and solvent systems).
  • Data Triangulation : Cross-validate results using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays) .

Key Considerations

  • Ethical Data Management : Use encrypted LIMS (Laboratory Information Management Systems) to ensure data integrity and traceability .
  • Interdisciplinary Collaboration : Integrate chemical synthesis with computational tools (e.g., COMSOL for process simulation) to accelerate discovery .

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